molecular formula C9H4Cl3N B178002 2,4,7-Trichloroquinoline CAS No. 1677-49-2

2,4,7-Trichloroquinoline

Cat. No.: B178002
CAS No.: 1677-49-2
M. Wt: 232.5 g/mol
InChI Key: NIESTINBJGQKPB-UHFFFAOYSA-N
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Description

2,4,7-Trichloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Cl3N. It is a derivative of quinoline, characterized by the presence of three chlorine atoms at the 2nd, 4th, and 7th positions of the quinoline ring. This compound is known for its significant applications in medicinal chemistry and industrial processes due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that quinoline derivatives, such as chloroquine, primarily target heme polymerase in malarial trophozoites

Mode of Action

Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite . It is possible that 2,4,7-Trichloroquinoline operates in a similar manner, but this requires further investigation.

Biochemical Pathways

The inhibition of heme polymerase by chloroquine affects the heme detoxification pathway in malarial parasites . This could suggest that this compound may also affect this pathway, but more research is needed to confirm this.

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . This suggests that the compound may have specific storage and handling requirements that could impact its bioavailability.

Result of Action

The related compound chloroquine causes the accumulation of toxic heme in malarial parasites, leading to their death . It is possible that this compound has a similar effect, but this requires further investigation.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloroquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 5,7-dichloro-2,3-dihydroquinoline-4(1H)-ketone with a chlorinating agent in an organic solvent at elevated temperatures (80-120°C) for 10-17 hours . This process results in the formation of this compound after appropriate post-reaction treatments.

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes using similar reaction conditions as described above. The choice of chlorinating agents and solvents, as well as the optimization of reaction parameters, are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trichloroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced, leading to the formation of different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives.

Scientific Research Applications

2,4,7-Trichloroquinoline has several applications in scientific research, including:

Comparison with Similar Compounds

2,4,7-Trichloroquinoline can be compared with other chlorinated quinoline derivatives, such as:

Uniqueness: The unique positioning of chlorine atoms in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,4,7-trichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIESTINBJGQKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299588
Record name 2,4,7-trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1677-49-2
Record name 2,4,7-Trichloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1677-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 131496
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001677492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1677-49-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,7-trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the synthesis of 2,4,7-Trichloroquinoline?

A1: A study by Surrey and Cutler [] outlines a method for synthesizing this compound. While the specific details of the synthesis are not provided in the abstract, the research suggests that this compound can be created through chemical reactions.

Q2: Has any research been conducted on the reactivity of this compound?

A2: Yes, a separate study by Surrey and Cutler [] delves into the hydrolysis and methanolysis of this compound. Although specifics about the reaction conditions and products are not elaborated upon in the abstract, this research indicates that this compound can undergo chemical reactions with water (hydrolysis) and methanol (methanolysis).

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